Kushenol O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kushenol O is a flavonoid compound derived from the roots of the plant Sophora flavescens. It is known for its various biological activities and potential therapeutic applications. The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and a flavonoid backbone, making it a member of the isoflavone class of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kushenol O typically involves the extraction of the compound from the roots of Sophora flavescens. The extraction process includes the use of solvents such as methanol or ethanol to isolate the flavonoid compounds. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process includes drying and grinding the plant material, followed by solvent extraction and purification using chromatographic methods. The purified compound is then crystallized to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Kushenol O undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in the study of flavonoid chemistry and for the synthesis of novel flavonoid derivatives.
Biology: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, psoriasis, and atopic dermatitis.
Industry: Utilized in the development of natural health products and cosmetics .
Wirkmechanismus
Kushenol O exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and STAT signaling pathways.
Antioxidant: Enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase through the activation of the Nrf2 pathway.
Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of pathogenic bacteria and fungi
Vergleich Mit ähnlichen Verbindungen
Kushenol O is compared with other similar flavonoid compounds, such as:
Kushenol C: Another flavonoid from Sophora flavescens with similar anti-inflammatory and antioxidant properties.
Kurarinol A and B: Flavanonol derivatives with potent antioxidant and cytotoxic activities.
Sophoraflavanone G: Known for its antimicrobial and anti-inflammatory effects
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C27H30O13 |
---|---|
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19?,21+,22-,23+,24?,25?,26+,27-/m1/s1 |
InChI-Schlüssel |
YKLQOTMQENGJJX-MDTXFADZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4C([C@H]([C@@H](C(O4)CO[C@H]5C([C@H]([C@@H](CO5)O)O)O)O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.